molecular formula C19H24N8 B12246174 4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12246174
M. Wt: 364.4 g/mol
InChI Key: IOEPJVKPVDRPKG-UHFFFAOYSA-N
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Description

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a unique structure combining a purine derivative with a tetrahydroquinazoline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach includes the alkylation of 9-ethyl-9H-purine with a suitable piperazine derivative, followed by the cyclization with a tetrahydroquinazoline precursor. The reaction conditions often require the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various tetrahydroquinazoline analogs .

Scientific Research Applications

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of a purine derivative with a tetrahydroquinazoline structure. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

4-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C19H24N8/c1-2-25-13-24-16-18(25)22-12-23-19(16)27-9-7-26(8-10-27)17-14-5-3-4-6-15(14)20-11-21-17/h11-13H,2-10H2,1H3

InChI Key

IOEPJVKPVDRPKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4CCCC5

Origin of Product

United States

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